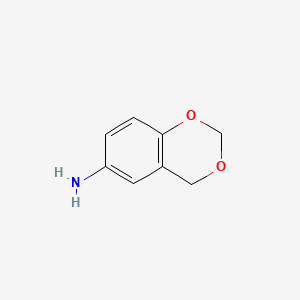

4H-1,3-benzodioxin-6-amine

Übersicht

Beschreibung

4H-1,3-benzodioxin-6-amine, also known as 4,5-Dihydro-1,3-benzodioxine-6-amine, is a benzodioxine . It has a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol .

Molecular Structure Analysis

The IUPAC name of this compound is 4 H -1,3-benzodioxin-6-amine . The InChI is InChI=1S/C8H9NO2/c9-7-1-2-8-6 (3-7)4-10-5-11-8/h1-3H,4-5,9H2 . The Canonical SMILES is C1C2=C (C=CC (=C2)N)OCO1 .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 339.4±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 44.5 Ų .Wissenschaftliche Forschungsanwendungen

Antibacterial and Enzyme Inhibitory Agents

4H-1,3-Benzodioxin-6-amine derivatives have shown potential as antibacterial agents and enzyme inhibitors. Research by Abbasi et al. (2017) demonstrated that N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides exhibit antibacterial potential and inhibitory activity against the lipoxygenase enzyme (Abbasi et al., 2017). Another study by the same authors in 2020 found that certain derivatives inhibited bacterial biofilms and exhibited mild cytotoxicity, suggesting potential applications in controlling bacterial growth and infections (Abbasi et al., 2020).

Potential Therapeutic Compounds

Compounds derived from this compound have been explored for their potential therapeutic applications. Bozzo et al. (2003) synthesized 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives, which are precursors of potential therapeutic compounds (Bozzo et al., 2003).

Anti-Diabetic Agents

A study in 2023 by Abbasi etal. focused on synthesizing a series of N-substituted benzodioxin derivatives to evaluate their anti-diabetic potential. These compounds demonstrated moderate inhibitory activities against the α-glucosidase enzyme, indicating their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).

Antimicrobial and Antifungal Agents

Further research has shown the promise of this compound derivatives as antimicrobial and antifungal agents. Abbasi et al. (2020) synthesized compounds that demonstrated significant antimicrobial and antifungal potential, indicating their potential use in treating infectious diseases (Abbasi et al., 2020).

Pharmaceutical Applications

The versatility of the this compound structure allows for its use in various pharmaceutical applications. For instance, research by Johnson et al. (1986) on compounds structurally related to this compound demonstrated their potential in affecting serotonin and dopamine release, indicating possible applications in neurological and psychiatric disorders (Johnson et al., 1986).

Wirkmechanismus

Mode of Action

It is likely that the compound interacts with its targets in a manner that alters their function, but the specifics of these interactions and the resulting changes are currently unknown .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4H-1,3-benzodioxin-6-amine. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets .

Biochemische Analyse

Biochemical Properties

4H-1,3-Benzodioxin-6-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain bacterial biofilms, indicating its potential as an antibacterial agent . The compound’s interaction with enzymes such as carbonic anhydrase suggests its role in enzyme inhibition, which can be crucial for therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its antibacterial properties are linked to its ability to disrupt bacterial cell walls and inhibit biofilm formation . This disruption can lead to changes in gene expression and metabolic processes within the bacterial cells, ultimately leading to their death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been shown to inhibit enzymes such as carbonic anhydrase by binding to their active sites . This inhibition can lead to a cascade of molecular events, including changes in gene expression and enzyme activity. The compound’s ability to interact with bacterial cell walls and inhibit biofilm formation further elucidates its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial properties without significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety is compromised. These dosage-dependent effects are critical for determining the therapeutic window of this compound.

Eigenschaften

IUPAC Name |

4H-1,3-benzodioxin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-3H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSIFRYVOVSNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177340 | |

| Record name | 1,3-Benzodioxan, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22791-64-6 | |

| Record name | 1,3-Benzodioxan, 6-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022791646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxan, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.